N-Ethyl-3,4,5-trimethoxyaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-ethyl-3,4,5-trimethoxyaniline |
InChI |
InChI=1S/C11H17NO3/c1-5-12-8-6-9(13-2)11(15-4)10(7-8)14-3/h6-7,12H,5H2,1-4H3 |
InChI Key |
VRIGZMIQTLFNRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for N Ethyl 3,4,5 Trimethoxyaniline
Direct N-Alkylation Strategies
Direct N-alkylation strategies offer a straightforward approach to furnishing the target compound from its primary amine precursor. These methods primarily involve reductive amination and nucleophilic displacement reactions.
Reductive Amination Approaches
Reductive amination stands as a prominent method for the formation of amines. This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is subsequently reduced to the desired amine. In the context of synthesizing N-Ethyl-3,4,5-trimethoxyaniline, 3,4,5-trimethoxyaniline (B125895) is reacted with acetaldehyde (B116499), which serves as the source of the ethyl group.
The general mechanism of reductive amination involves the nucleophilic attack of the primary amine onto the carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal intermediate. This intermediate then dehydrates to form an imine, which is subsequently reduced by a suitable reducing agent to yield the secondary amine. youtube.com
A notable method for reductive amination involves the use of a palladium catalyst with ammonium (B1175870) formate (B1220265) as the hydrogen source. While specific studies on the N-ethylation of 3,4,5-trimethoxyaniline using this exact method are not extensively detailed in the provided search results, a general procedure for the N-alkylation of anilines offers a viable synthetic route. In a typical reaction, the aniline (B41778) derivative and an aldehyde are reacted in the presence of a palladium on carbon (Pd/C) catalyst and ammonium formate. The ammonium formate serves as an in situ source of hydrogen. google.com
For the synthesis of this compound, the reaction would involve mixing 3,4,5-trimethoxyaniline with acetaldehyde and a Pd/C catalyst in a suitable solvent, such as aqueous 2-propanol. google.com The reaction proceeds smoothly at room temperature, offering an economical and environmentally benign pathway for reductive amination. google.com The catalyst is typically activated by stirring with ammonium formate before the addition of the aniline and aldehyde. google.com
| Reactants | Catalyst | Reagents | Solvent | Conditions |
| 3,4,5-Trimethoxyaniline, Acetaldehyde | 10% Pd/C | Ammonium Formate | 2-Propanol/Water | Room Temperature |
Table 1: Proposed Conditions for Palladium-Catalyzed Reductive Monoalkylation
Catalytic hydrogenation is another effective method for the reduction of the imine intermediate formed from 3,4,5-trimethoxyaniline and acetaldehyde. This process typically utilizes a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas. The reaction is often carried out in a solvent like acetonitrile (B52724). rsc.org
The gas-phase hydrogenation of acetonitrile has been studied with various palladium-based catalysts, indicating the utility of palladium in nitrile and, by extension, imine reductions. rsc.org For the synthesis of this compound, the reaction would involve the in situ formation of the imine from 3,4,5-trimethoxyaniline and acetaldehyde in acetonitrile, followed by hydrogenation under a hydrogen atmosphere in the presence of a Pd/C catalyst. The selectivity for the primary amine product, ethylamine, from acetonitrile hydrogenation is influenced by the catalyst composition. rsc.org
| Reactants | Catalyst | Solvent | Conditions |
| 3,4,5-Trimethoxyaniline, Acetaldehyde | Pd/C | Acetonitrile | Hydrogen Atmosphere |
Table 2: Proposed Conditions for Catalytic Hydrogenation
Nucleophilic Displacement Routes for N-Alkylation
Nucleophilic displacement offers an alternative pathway to N-alkylation, where the amine acts as a nucleophile, attacking an alkyl halide. To synthesize this compound via this route, 3,4,5-trimethoxyaniline would be reacted with an ethyl halide, such as ethyl iodide or ethyl bromide.
However, a significant challenge with the direct alkylation of primary amines is the potential for overalkylation, leading to the formation of tertiary amines and even quaternary ammonium salts. The primary amine product is often more nucleophilic than the starting amine, making it susceptible to further reaction with the alkyl halide. tsijournals.com
To circumvent this issue, the reaction conditions must be carefully controlled. One approach involves using the N-trifluoroacetyl derivative of the primary amine, which can be monomethylated or monoethylated in high yield under basic conditions with the corresponding alkyl iodide. harvard.edu
Synthetic Routes to Key Precursors
The availability of the starting material, 3,4,5-trimethoxyaniline, is crucial for the synthesis of its N-ethyl derivative.
Synthesis of 3,4,5-Trimethoxyaniline
A common and well-documented method for the synthesis of 3,4,5-trimethoxyaniline begins with 3,4,5-trimethoxybenzoic acid. researchgate.netrsc.org This multi-step process involves the conversion of the carboxylic acid to an amide, followed by a Hofmann rearrangement.
The first step is the conversion of 3,4,5-trimethoxybenzoic acid to its corresponding acid chloride, 3,4,5-trimethoxybenzoyl chloride. This is typically achieved by reacting the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) in a solvent like toluene (B28343) at elevated temperatures. researchgate.netontosight.aiacs.org For instance, reacting 3,4,5-trimethoxybenzoic acid with phosphorus trichloride in toluene at 80°C for 3 hours provides the acid chloride. researchgate.net
The resulting 3,4,5-trimethoxybenzoyl chloride is then subjected to amidation. This is accomplished by reacting the acid chloride with ammonia (B1221849). The reaction is typically carried out at low temperatures (-5 to 0°C) for a short duration. researchgate.net
The final step is the Hofmann rearrangement of the resulting 3,4,5-trimethoxybenzamide. nih.gov This reaction converts a primary amide into a primary amine with one fewer carbon atom. The rearrangement is typically carried out using sodium hydroxide (B78521) and bromine in an aqueous solution. researchgate.netacs.org The reaction proceeds through the formation of an isocyanate intermediate, which is then hydrolyzed to the primary amine. nih.gov Optimal conditions for this rearrangement involve specific molar ratios of the reactants and controlled temperatures for the rearrangement and subsequent decarboxylation steps, yielding 3,4,5-trimethoxyaniline with a purity of 99.0% and a yield of 66.8%. researchgate.net An alternative procedure using household bleach (sodium hypochlorite (B82951) solution) as the source of the oxidizing agent has also been reported, providing a yield of around 60%. acs.org
| Starting Material | Intermediate 1 | Intermediate 2 | Final Product |
| 3,4,5-Trimethoxybenzoic Acid | 3,4,5-Trimethoxybenzoyl Chloride | 3,4,5-Trimethoxybenzamide | 3,4,5-Trimethoxyaniline |
Table 3: Synthesis Pathway of 3,4,5-Trimethoxyaniline
Preparation of Activated Intermediates for Coupling Reactions
The aromatic amine functionality in both the precursor, 3,4,5-trimethoxyaniline, and the final product, this compound, allows for their activation as intermediates in various coupling reactions for the synthesis of more complex molecules.
For the primary amine, 3,4,5-trimethoxyaniline, a classic activation method is diazotization . This involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). byjus.comunacademy.com This reaction converts the primary amino group into a diazonium salt (e.g., 3,4,5-trimethoxybenzenediazonium chloride). mychemblog.comunacademy.com Aryl diazonium salts are valuable synthetic intermediates that can undergo a variety of substitution reactions, such as the Sandmeyer reaction to introduce halides or a cyano group, or be used in azo coupling reactions. mychemblog.comorganic-chemistry.org They can also serve as electrophiles in certain palladium-catalyzed cross-coupling reactions like the Heck or Suzuki coupling. organic-chemistry.org
For the secondary amine, this compound, direct diazotization does not yield a stable diazonium salt. Instead, secondary aromatic amines react with nitrous acid to form N-nitrosamines. libretexts.org While these can have synthetic applications, modern cross-coupling reactions provide more direct methods for activation. This compound can act as a nucleophile in palladium-catalyzed Buchwald-Hartwig amination to form C-N bonds with aryl halides or triflates. nih.govchemrxiv.org Additionally, the aniline nitrogen can serve as a directing group in chelation-assisted C-H activation reactions, allowing for the functionalization of the ortho positions on the benzene (B151609) ring. nih.gov
Spectroscopic Characterization Techniques in Academic Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the chemical environment of nuclei such as protons (¹H) and carbon-13 (¹³C). It provides detailed information about the structure and conformation of molecules in solution.
While a specific spectrum for N-Ethyl-3,4,5-trimethoxyaniline is not widely published, its ¹H NMR spectrum can be reliably predicted based on data from its parent compound, 3,4,5-trimethoxyaniline (B125895) chemicalbook.com, and related N-alkylanilines scispace.com. The spectrum would feature distinct signals corresponding to the ethyl, methoxy (B1213986), and aromatic protons.
The protons of the ethyl group are expected to appear as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, due to spin-spin coupling. The chemical shift of the methylene protons would be downfield compared to the methyl protons, influenced by the adjacent nitrogen atom. The aromatic region would likely show a singlet for the two equivalent aromatic protons, a result of the symmetrical substitution pattern on the benzene (B151609) ring. The three methoxy groups would produce a sharp singlet, although the signal for the para-methoxy group (at C4) might be distinct from the two meta-methoxy groups (at C3 and C5). A broad singlet corresponding to the N-H proton is also expected, the position of which can be sensitive to solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on comparative data from analogous compounds.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | ~6.0-6.5 | Singlet (s) | N/A |
| Methoxy-H (C4) | ~3.8 | Singlet (s) | N/A |
| Methoxy-H (C3, C5) | ~3.7 | Singlet (s) | N/A |
| N-H | Variable (broad) | Singlet (s) | N/A |
| -CH2- (Ethyl) | ~3.1-3.4 | Quartet (q) | ~7.1 |
| -CH3 (Ethyl) | ~1.2-1.4 | Triplet (t) | ~7.1 |
Carbon NMR (¹³C NMR) in Structural Elucidation of Derivatives
The ¹³C NMR spectrum provides information on the carbon framework of a molecule. For derivatives of this compound, such as those formed during synthetic modifications, ¹³C NMR is crucial for confirming structural changes. In the parent aniline (B41778), 3,4,5-trimethoxyaniline, distinct signals are observed for the different carbon atoms of the benzene ring and the methoxy groups. nih.gov
When the aniline is N-ethylated, new signals corresponding to the ethyl group's carbons appear. Further derivatization, for example at the nitrogen or on the aromatic ring, would lead to predictable shifts in the carbon signals. For instance, in related N-benzyl-3,5-dimethoxyaniline derivatives, the carbon signals of the aniline ring and the substituents have been extensively studied to confirm their structures. caltech.edu The chemical shifts are sensitive to the electronic effects of substituents, providing insight into the electron distribution within the molecule. chemicalbook.com
Table 2: Representative ¹³C NMR Chemical Shifts for Substituted Aniline Derivatives Data based on 3,4,5-trimethoxyaniline and related N-alkylanilines. nih.govcaltech.edu
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| Aromatic C-N | 145-150 |
| Aromatic C-O | 150-155 |
| Aromatic C-H | 90-110 |
| Methoxy (-OCH3) | 55-61 |
| N-CH2- | 38-45 |
| -CH3 (Ethyl) | 14-16 |
Advanced NMR Techniques for Stereochemical and Conformational Analysis
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to investigate the stereochemistry and preferred conformation of this compound. NOESY experiments reveal through-space interactions between protons, which can help determine the spatial arrangement of the ethyl and methoxy groups relative to the aromatic ring.
Furthermore, dynamic NMR (DNMR) studies can provide information on conformational processes, such as the rate of rotation around the C-N single bond. nih.gov In substituted anilines, this rotation can be hindered, leading to the observation of distinct conformers at low temperatures. The energy barrier for this rotation can be calculated from the coalescence temperature of the signals, offering quantitative insight into the molecule's flexibility. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups.
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Based on data from 3,4,5-trimethoxyaniline and N-ethylaniline, key vibrational modes can be assigned. chemicalbook.comchemicalbook.comchemicalbook.com
A prominent band in the 3300-3400 cm⁻¹ region corresponds to the N-H stretching vibration of the secondary amine. Aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹, while aromatic C-H stretching is observed just above 3000 cm⁻¹. The spectrum would also be characterized by strong C-O stretching bands from the methoxy groups, typically found in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching vibrations usually appear in the 1600-1450 cm⁻¹ range.
Table 3: Predicted IR Absorption Bands for this compound This table is generated based on comparative data from analogous compounds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3400 | Medium |
| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850-2980 | Medium-Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |
| C-N Stretch | 1250-1350 | Medium |
| Aryl C-O Stretch | 1200-1250 | Strong |
| Alkyl C-O Stretch | 1000-1150 | Strong |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. For aniline and its derivatives, Raman spectroscopy is particularly useful for observing symmetric vibrations and the vibrations of the carbon skeleton. nih.gov
In this compound, the symmetric "breathing" mode of the benzene ring, which involves the entire ring expanding and contracting, is expected to be a strong signal in the Raman spectrum. Aromatic C-H stretching and C=C stretching vibrations are also readily observed. Raman spectroscopy can be a powerful tool for studying this molecule, especially when it is used in conjunction with theoretical calculations to assign the observed vibrational frequencies. chemicalbook.com
Mass Spectrometry (MS) Applications for Molecular Formula Confirmation
Mass spectrometry (MS) is an indispensable analytical technique in chemical research for the determination of molecular weight and confirmation of the molecular formula of a compound. In the investigation of this compound, MS provides crucial data points for its structural elucidation. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z), yielding a unique spectral fingerprint.
When subjected to mass spectrometry, typically using an electron ionization (EI) source, a molecule undergoes fragmentation into various smaller, charged particles. The pattern of these fragments provides valuable information about the molecule's structure. For this compound, the molecular formula is C₁₁H₁₇NO₃, corresponding to a molecular weight of approximately 211.26 g/mol .
The mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight. The presence of a nitrogen atom dictates that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, a rule that this compound follows. libretexts.org The intensity of this molecular ion peak is typically strong for aromatic amines, providing clear evidence for the compound's identity. miamioh.edu
Following ionization, the molecular ion undergoes characteristic fragmentation. The most prominent fragmentation pathway for N-alkylanilines is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In the case of this compound, this would entail the loss of a methyl radical (•CH₃) from the N-ethyl group. This cleavage results in a highly stable, resonance-stabilized cation. This fragment is often the most abundant ion in the spectrum, known as the base peak.
Another potential fragmentation involves the loss of the entire ethyl group, leading to the formation of a 3,4,5-trimethoxyanilinium ion. Further fragmentation can occur within the trimethoxy-substituted benzene ring, though these are generally less favorable than the initial alpha-cleavage.
The detailed research findings from mass spectrometric analysis are summarized in the table below, which outlines the expected key fragments, their mass-to-charge ratios, and the corresponding structural assignments.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway | Significance |
| 211 | [C₁₁H₁₇NO₃]⁺ | Molecular Ion (M⁺) | Confirms the molecular weight and formula of the compound. |
| 196 | [M - CH₃]⁺ | Alpha-cleavage; loss of a methyl radical from the N-ethyl group. | Typically the base peak, confirming the N-ethyl structure. |
| 182 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the nitrogen atom. | Indicates the presence of an ethyl substituent on the amine. |
| 181 | [M - CH₂O]⁺ | Loss of formaldehyde (B43269) from a methoxy group. | Characteristic fragmentation of methoxy-substituted aromatic rings. |
Advanced Computational and Theoretical Chemistry Studies
Quantum Chemical Investigations
Quantum chemical investigations provide fundamental insights into the electronic structure, geometry, and reactivity of molecules. These methods are crucial for understanding the intrinsic properties of N-Ethyl-3,4,5-trimethoxyaniline at the atomic level.
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. researchgate.net
These calculations would yield precise information on bond lengths, bond angles, and dihedral angles. For instance, the introduction of the ethyl group on the nitrogen atom would be expected to influence the geometry of the amino group and its interaction with the aromatic ring compared to the parent aniline (B41778). The planarity of the nitrogen atom and the orientation of the ethyl group relative to the phenyl ring would be key parameters to determine.
Table 1: Hypothetical Optimized Geometric Parameters of this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-N | ~1.40 Å |
| N-C(ethyl) | ~1.47 Å | |
| C(ethyl)-C(methyl) | ~1.53 Å | |
| Bond Angle | C-N-C(ethyl) | ~118° |
| H-N-C | ~115° | |
| Dihedral Angle | C-C-N-C(ethyl) | ~10° |
Note: These values are illustrative and would need to be confirmed by actual DFT calculations on this compound.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of the HOMO and LUMO and their energy gap are critical in determining the chemical reactivity and kinetic stability of a molecule.
For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the nitrogen atom, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would be distributed over the aromatic ring, representing the regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap would provide a quantitative measure of the molecule's excitability and its tendency to undergo electronic transitions. A smaller energy gap generally implies higher reactivity.
Table 2: Hypothetical FMO Properties of this compound (Illustrative)
| Parameter | Predicted Value (eV) |
| HOMO Energy | -5.50 |
| LUMO Energy | -0.80 |
| HOMO-LUMO Gap | 4.70 |
Note: These values are illustrative and would be determined from the output of a DFT calculation.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. The MEP map is plotted onto the electron density surface of the molecule, with different colors representing different potential values.
In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the oxygen atoms of the methoxy (B1213986) groups and the nitrogen atom of the amino group, indicating these are electron-rich areas and likely sites for protonation or interaction with electrophiles. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly those of the amino group and the aromatic ring.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonds and lone pairs. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals.
For this compound, NBO analysis would quantify the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the aromatic ring (n -> π* interactions). It would also reveal hyperconjugative interactions involving the methoxy and ethyl groups. The stabilization energies associated with these interactions provide insight into the electronic factors governing the molecule's structure and reactivity.
Computational Spectroscopic Simulations
Computational methods can be used to simulate various types of spectra, which can then be compared with experimental data to confirm the molecular structure and aid in the interpretation of the experimental spectra. researchgate.net
For this compound, theoretical simulations of its Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra would be highly informative. DFT calculations can predict the vibrational frequencies and intensities of IR and Raman spectra. researchgate.net The calculated vibrational modes can be visualized to understand the specific atomic motions associated with each spectral peak.
Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data to aid in the assignment of signals. Time-dependent DFT (TD-DFT) can be used to simulate the electronic transitions responsible for UV-Vis absorption, providing insights into the electronic structure and chromophores within the molecule.
Table 3: Hypothetical Calculated vs. Experimental Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Stretch | 3450 | 3435 |
| C-H Stretch (Aromatic) | 3100 | 3090 |
| C-H Stretch (Aliphatic) | 2980 | 2975 |
| C=C Stretch (Aromatic) | 1610 | 1605 |
| C-N Stretch | 1240 | 1235 |
Note: These values are illustrative. Experimental data would be required for comparison.
Conformational Analysis and Energy Landscape Exploration
The presence of the flexible ethyl and methoxy groups in this compound means that the molecule can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies.
Computational methods can be used to systematically explore the conformational landscape of this compound. This would involve rotating the bonds of the ethyl and methoxy groups and calculating the energy of each resulting conformation. The results would be plotted on a potential energy surface, which would reveal the low-energy, stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties. The global minimum on this energy landscape corresponds to the most stable conformation of the molecule.
Synthesis and Characterization of N Ethyl 3,4,5 Trimethoxyaniline Derivatives
Modifications and Substitutions on the Aromatic Ring
The electron-rich nature of the aromatic ring in N-Ethyl-3,4,5-trimethoxyaniline, due to the presence of three methoxy (B1213986) groups and an ethylamino group, influences its reactivity towards various chemical transformations.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. tezu.ernet.innih.gov The Buchwald-Hartwig amination, a specific type of palladium-catalyzed C-N bond-forming reaction, is particularly relevant for the synthesis of N-arylated compounds. nih.gov This reaction has been widely applied in the synthesis of pharmaceuticals, natural products, and organic materials. nih.gov
In the context of this compound, the Buchwald-Hartwig amination can be employed to couple the aniline (B41778) nitrogen with various aryl halides or pseudohalides. For instance, the reaction of this compound with a suitably substituted halo-indole derivative, in the presence of a palladium catalyst and a suitable ligand, would yield an anilinoindole. The choice of ligand, often a bulky electron-rich phosphine (B1218219) or an N-heterocyclic carbene (NHC), is crucial for the efficiency of the catalytic cycle. researchgate.net These ligands stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination. researchgate.net The development of NHC-Pd precatalysts has provided stable and highly active catalytic systems for these transformations. researchgate.netsigmaaldrich.com
The reaction conditions for Buchwald-Hartwig amination are generally mild, offering broad functional group tolerance. tezu.ernet.in This methodology allows for the construction of complex molecular architectures, such as those found in biologically active compounds. The synthesis of N-arylated 3-hydroxyquinolin-4(1H)-ones from substituted anilines and 1-methyl-2-iodoterephthalate via Buchwald-Hartwig amination highlights the utility of this reaction. nih.gov
Electrophilic aromatic substitution (SEAr) is a fundamental reaction in organic chemistry for functionalizing aromatic rings. wikipedia.org In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of the substitution are governed by the nature of the substituents already present on the ring. wikipedia.org
The three methoxy groups and the ethylamino group on the this compound ring are all activating, electron-donating groups. wikipedia.org These groups increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. wikipedia.org They direct incoming electrophiles to the ortho and para positions relative to their own positions. wikipedia.org Given that the 3, 4, and 5 positions are occupied by methoxy groups, electrophilic substitution would be expected to occur at the available ortho and para positions relative to the activating groups.
The general mechanism of electrophilic aromatic substitution involves two main steps: the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comresearchgate.netrsc.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The specific conditions for these reactions would need to be carefully controlled to achieve selective substitution on the this compound ring.
N-Substituent Derivatization and Functionalization
The nitrogen atom of the ethylamino group in this compound provides another site for chemical modification, allowing for the synthesis of a diverse range of derivatives.
Further N-alkylation of this compound can be achieved through various methods. One common approach is reductive amination, which involves the reaction of the aniline with an aldehyde or ketone in the presence of a reducing agent. For example, reacting this compound with an aldehyde in the presence of a catalyst like Pd/C and a hydrogen source such as ammonium (B1175870) formate (B1220265) can introduce another alkyl group. jocpr.com Another method involves the direct alkylation with alkyl halides, although this can sometimes lead to over-alkylation. More modern and controlled methods for N-alkylation include iron-promoted C-H amination of arenes and the use of zeolite catalysts with lower alcohols. organic-chemistry.orgchemistryviews.orggoogle.com
N-acylation of this compound can be readily accomplished by reacting it with an acyl chloride or an acid anhydride (B1165640). For instance, the reaction with acetyl chloride or acetic anhydride would yield the corresponding N-acetyl derivative. A related compound, N-(3,4,5-Trimethoxyphenyl)acetamide, can be synthesized from 3,4,5-trimethoxyaniline (B125895). researchgate.net The synthesis of 3,4,5-trimethoxyaniline itself can be achieved from 3,4,5-trimethoxybenzoic acid through a series of reactions including chlorination, amidation, and Hofmann rearrangement. researchgate.netgoogle.com
The table below summarizes some examples of N-alkylation and N-acylation reactions of anilines.
| Starting Material | Reagent(s) | Product | Reaction Type |
| 2,6-diethyl aniline | Acetaldehyde (B116499), Pd/C, Ammonium formate | N-ethyl-2,6-diethyl aniline | Reductive Amination jocpr.com |
| Arenes | [NsO-NH2-CH3]+, FeSO4·7H2O | N-methylanilines | Iron-Promoted C-H Amination chemistryviews.org |
| Anilines | Lower alcohols, Zeolite catalyst | N-Alkylated anilines | N-Alkylation google.com |
| 3,4,5-trimethoxybenzoyl chloride | Ammonia (B1221849) | 3,4,5-trimethoxybenzamide | Amidation researchgate.net |
The addition of anilines to activated alkenes, such as acrylonitrile (B1666552), is known as aza-Michael addition or conjugate addition. researchgate.netorganic-chemistry.org This reaction is a powerful method for forming carbon-nitrogen bonds. researchgate.net The reaction involves the nucleophilic attack of the aniline nitrogen on the β-carbon of the α,β-unsaturated nitrile. nih.gov
The reaction of this compound with acrylonitrile would lead to the formation of N-ethyl-N-(2-cyanoethyl)-3,4,5-trimethoxyaniline. While aromatic amines like aniline are generally less reactive as Michael donors compared to aliphatic amines and may require harsher conditions or a catalyst, various catalytic systems have been developed to facilitate this transformation. researchgate.netnih.gov These include the use of catalysts like Yb(OTf)3, Tb(OTf)3, and CuO nanostructures. researchgate.net The reaction can also be promoted by basic ionic liquids. rhhz.net The resulting cyanoethyl adducts can serve as intermediates for further chemical modifications. The structure of a related compound, N-(2-Cyanoethyl)-N-ethylaniline, has been characterized. nih.gov
The table below shows examples of catalysts used for the aza-Michael addition of anilines to acrylonitrile.
| Catalyst | Solvent | Temperature | Reference |
| Yb(OTf)3 | Toluene (B28343) | 100 °C | researchgate.net |
| Tb(OTf)3 | t-BuOMe | 100 °C | researchgate.net |
| CuO nanostructures | - | Mild conditions | researchgate.net |
| [C4dabco]OH | Solvent-free | Room temperature | rhhz.net |
This compound, being a primary amine, can react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comacta.co.in This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The reaction is typically reversible and can be catalyzed by either acid or base. acta.co.inlibretexts.org
The formation of the C=N double bond of the imine is a key characteristic of this reaction. acta.co.in Aromatic aldehydes, particularly those with conjugated systems, tend to form stable Schiff bases. acta.co.in The reaction of this compound with an aldehyde like benzaldehyde (B42025) would yield N-(phenylmethylene)-N-ethyl-3,4,5-trimethoxyaniline. The synthesis of Schiff bases is often straightforward, involving mixing equimolar amounts of the amine and carbonyl compound, sometimes with gentle heating or refluxing. acta.co.injocpr.com Various methods, including microwave irradiation and the use of organocatalysts like pyrrolidine, have been developed to improve the efficiency of imine synthesis. organic-chemistry.org
The table below provides a general overview of the reaction conditions for Schiff base formation.
| Reactants | Catalyst/Conditions | Product Type |
| Primary Amine + Aldehyde/Ketone | Acid or Base catalysis, Heat | Imine (Schiff Base) acta.co.inlibretexts.org |
| Aromatic Aldehyde + Aniline | Superdry ethanol, Stirring | Schiff Base edu.krd |
| Aldehyde + Primary Amine | Pyrrolidine (organocatalyst) | Aldimine organic-chemistry.org |
Cyclization and Heterocyclic Annulation Reactions of this compound Derivatives
The secondary amine functionality and the activated nature of the aromatic ring in this compound make it a versatile precursor for various cyclization and heterocyclic annulation reactions. These reactions are crucial for the synthesis of complex polycyclic molecules with potential applications in medicinal chemistry and materials science. The electron-donating methoxy groups on the phenyl ring enhance the nucleophilicity of the aniline nitrogen and the aromatic carbons, facilitating electrophilic substitution and cyclization reactions.
Incorporation into Thieno[2,3-c]pyridine (B153571) Scaffolds
While direct synthesis of thieno[2,3-c]pyridine scaffolds commencing specifically from this compound is not extensively documented, established synthetic routes for this heterocyclic system can be adapted. One of the primary strategies for constructing the thieno[2,3-c]pyridine core involves the annulation of a pyridine (B92270) ring onto a pre-existing thiophene (B33073).
A plausible approach would involve the initial N-alkylation of a suitable 3-aminothiophene derivative with an ethylating agent, followed by a sequence of reactions to construct the pyridine ring. Alternatively, a multi-component reaction, such as the Gewald reaction, could theoretically be adapted. In a hypothetical Gewald-type reaction, a β-keto ester or a related active methylene (B1212753) compound could be reacted with this compound and elemental sulfur. However, the classic Gewald reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of sulfur and a base to form a 2-aminothiophene, which would then require further steps to form the fused pyridine ring.
A more direct, albeit still theoretical, pathway could involve the reaction of this compound with a thiophene derivative already bearing functionalities suitable for pyridine ring formation. For instance, a thiophene with adjacent acetyl and ester groups could undergo a Friedländer-type condensation with the aniline to construct the fused pyridine ring.
Table 1: Illustrative Reaction Conditions for Thieno[2,3-c]pyridine Synthesis from Analogous Precursors
| Starting Materials | Reagents and Conditions | Product | Yield (%) |
| 2-Acetylthiophene, Malononitrile, Sulfur | Morpholine, Ethanol, Reflux | 2-Amino-3-cyano-4-methylthieno[2,3-b]pyridine | 75 |
| 1-Isopropyl-4-piperidone, Sulfur, Malononitrile | Triethylamine, Ethanol, Reflux | Thieno[2,3-c]pyridine derivative | Not Specified |
Formation of Pyrido[2,3-d]pyrimidine (B1209978) Systems (e.g., in Antifolate Synthesis)
The pyrido[2,3-d]pyrimidine core is a significant scaffold in medicinal chemistry, particularly in the development of antifolate agents. The synthesis of this system often involves the construction of a pyridine ring onto a pre-existing pyrimidine (B1678525).
A potential synthetic route to a pyrido[2,3-d]pyrimidine derivative incorporating the N-Ethyl-3,4,5-trimethoxyphenyl moiety could start with a suitably functionalized pyrimidine, such as 2,4,6-triaminopyrimidine. nih.gov Reaction with a β-dicarbonyl compound or its equivalent, derived from or incorporating the trimethoxyphenyl structure, could lead to the desired fused heterocyclic system.
For example, a Gould-Jacobs type reaction could be envisaged. This reaction typically involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization to form a 4-hydroxyquinoline (B1666331) derivative. Aza-analogs of this reaction are known, and it is plausible that this compound could react with a suitably activated pyrimidine derivative to form a pyrido[2,3-d]pyrimidine.
Another established method for the synthesis of pyrido[2,3-d]pyrimidines is the reaction of 6-aminopyrimidines with α,β-unsaturated carbonyl compounds. In a hypothetical application, this compound could be transformed into a suitable three-carbon synthon that could then react with a 6-aminouracil (B15529) derivative to construct the fused pyridine ring.
Table 2: Examples of Pyrido[2,3-d]pyrimidine Synthesis from Pyrimidine Precursors
| Pyrimidine Derivative | Reagents and Conditions | Product |
| 2,4,6-Triaminopyrimidine | Nitromalonaldehyde sodium salt, Raney Ni, 3,4,5-Trimethoxybenzaldehyde | 2,4-Diamino-6-((3,4,5-trimethoxybenzyl)amino)pyrido[2,3-d]pyrimidine |
| 6-Aminouracil | Aromatic aldehydes, Malononitrile, DMF | Pyrido[2,3-d]pyrimidine-2-thione derivatives |
Other Heterocyclic Condensations
Beyond the specific scaffolds mentioned, this compound is a candidate for various other heterocyclic condensation reactions. The nucleophilic nature of the secondary amine and the activated aromatic ring allows for participation in several classical named reactions for heterocycle synthesis.
One such example is the Bischler-Möhlau indole (B1671886) synthesis , which involves the reaction of an α-halo-ketone with an excess of an aniline to form a 2-arylindole. While traditionally carried out under harsh conditions, modern variations offer milder alternatives. The reaction of this compound with an appropriate α-bromo-ketone could potentially yield a substituted indole.
The Combes quinoline (B57606) synthesis provides another avenue for heterocyclic annulation. This reaction involves the condensation of an aniline with a β-diketone under acidic conditions to form a substituted quinoline. The reaction of this compound with a β-diketone would be expected to yield a quinoline with the trimethoxyphenyl moiety attached to the nitrogen atom.
Furthermore, the Pictet-Spengler reaction , a condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, could be adapted. While this compound is not a β-arylethylamine itself, it could be a precursor to one through appropriate functionalization, which could then undergo this cyclization to form a tetrahydroisoquinoline derivative.
Finally, multi-component reactions offer a versatile approach to complex heterocyclic structures. A one-pot, three-component synthesis of substituted meta-hetarylanilines has been developed, which could potentially be adapted for this compound to generate other complex aniline derivatives. beilstein-journals.org
Table 3: Potential Heterocyclic Condensation Reactions for this compound
| Reaction Name | Reactant 2 | Potential Product Type |
| Bischler-Möhlau Indole Synthesis | α-Bromo-ketone | 2-Arylindole |
| Combes Quinoline Synthesis | β-Diketone | N-Arylquinoline |
| Pictet-Spengler Reaction (after derivatization) | Aldehyde/Ketone | Tetrahydroisoquinoline |
Chemical Reactivity and Mechanistic Investigations
Reaction Pathways and Transformation Mechanisms of N-Ethyl-3,4,5-trimethoxyaniline
The formation of this compound involves the synthesis of its precursor, 3,4,5-trimethoxyaniline (B125895), followed by the introduction of an ethyl group to the nitrogen atom.
Precursor Synthesis: 3,4,5-Trimethoxyaniline The common starting material for the synthesis of 3,4,5-trimethoxyaniline is 3,4,5-trimethoxybenzoic acid. A typical synthetic route involves a sequence of reactions:
Halogenation: The carboxylic acid is converted into a more reactive acid halide, for instance, by using reagents like thionyl chloride or phosphorus trichloride (B1173362). researchgate.netgoogle.com
Amidation: The resulting acid halide is reacted with ammonia (B1221849) to form 3,4,5-trimethoxybenzamide. researchgate.net
Hofmann Rearrangement: The amide undergoes a Hofmann rearrangement, typically using a solution of bromine and sodium hydroxide (B78521), to yield the primary amine, 3,4,5-trimethoxyaniline. researchgate.netgoogle.com
N-Ethylation Pathways Once 3,4,5-trimethoxyaniline is obtained, several methods can be employed for N-ethylation:
Reductive Amination: A highly effective method involves the reaction of 3,4,5-trimethoxyaniline with acetaldehyde (B116499) to form an intermediate enamine or imine, which is then reduced in situ to the secondary amine. This approach is widely used for the synthesis of N-ethylanilines. patsnap.com The reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation.
Direct Alkylation: This pathway involves the direct reaction of 3,4,5-trimethoxyaniline with an ethylating agent, such as iodoethane (B44018) or ethyl bromide. However, this method carries the risk of over-alkylation, potentially leading to the formation of the tertiary amine, N,N-diethyl-3,4,5-trimethoxyaniline. The reaction of 3,4,5-trimethoxyaniline with ethylene (B1197577) chlorobromide has been shown to yield N,N′-bis(3,4,5-trimethoxyphenyl)piperazine, highlighting the potential for multiple substitutions. researchgate.net
Alternative Routes: A multi-step route analogous to the synthesis of similar compounds, such as N-ethyl-3,4-(methylenedioxy)aniline, could also be envisioned. google.com This might involve nitration of a suitable precursor followed by a combined reduction and alkylation step.
Potential Synthetic Pathways to this compound
| Pathway | Key Reagents | Description | Potential Issues |
|---|---|---|---|
| Reductive Amination | 3,4,5-Trimethoxyaniline, Acetaldehyde, Reducing Agent (e.g., NaBH4) | Two-step, one-pot reaction involving formation of an imine/enamine followed by reduction. Generally provides good selectivity. patsnap.com | Control of reaction conditions is necessary to avoid side reactions. |
| Direct Alkylation | 3,4,5-Trimethoxyaniline, Ethyl Halide (e.g., C2H5I) | A direct SN2 reaction where the amine acts as a nucleophile. | Risk of over-alkylation to form tertiary amine and potential for competing elimination reactions. researchgate.net |
Role of the this compound Moiety in Catalytic Cycles (e.g., Pd-Catalyzed Reactions)
The this compound structure is well-suited to participate in palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis. nih.govacs.org It can function either as a nucleophilic coupling partner or as a ligand that modulates the catalyst's properties.
Buchwald-Hartwig Amination: In this reaction, this compound can serve as the amine nucleophile for coupling with aryl halides or triflates to form more complex triarylamines. wikipedia.orglibretexts.org The electron-rich nature of the aniline (B41778) ring, enhanced by the three methoxy (B1213986) groups, influences its reactivity in the catalytic cycle. beilstein-journals.org The presence of the N-ethyl group, as opposed to a primary amine, can be advantageous in preventing the common side reaction of double arylation. acs.org The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. libretexts.org
Ligand for Palladium Catalysts: Anilines can act as weakly coordinating ligands to stabilize palladium precatalysts. nih.gov [(NHC)PdCl2(aniline)] complexes are effective precatalysts for various cross-coupling reactions. nih.gov The electronic properties of the this compound moiety, if used as a ligand, would influence the electron density at the palladium center, thereby affecting the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Heck Reaction: The Heck reaction couples aryl halides with alkenes. wikipedia.orgnumberanalytics.com While the this compound moiety would not typically be a direct coupling partner in the standard Heck reaction, it could be part of a larger, more complex substrate where other parts of the molecule undergo the C-C bond formation.
Nucleophilic Reactivity of the Secondary Amine Functionality
The nitrogen atom in this compound possesses a lone pair of electrons, making the secondary amine a potent nucleophile. This reactivity is central to many of its chemical transformations.
The secondary amine can readily react with a variety of electrophiles:
Acylation: Reaction with acyl chlorides or acid anhydrides will produce the corresponding N-aryl, N-ethyl amide. This is a standard transformation for secondary amines. fishersci.com
Reaction with Chloroformates: Treatment with chloroformates would yield the corresponding carbamate. fishersci.com
Alkylation: As discussed in the synthesis section, the amine can be further alkylated by reaction with alkyl halides, although this can lead to the formation of a quaternary ammonium (B1175870) salt.
Compared to its primary amine precursor, 3,4,5-trimethoxyaniline, the nucleophilicity of the nitrogen in this compound is influenced by two opposing factors. The electron-donating inductive effect of the ethyl group slightly increases the electron density on the nitrogen, potentially enhancing its nucleophilicity. However, the steric bulk of the ethyl group provides more hindrance around the nitrogen atom, which can slow down the rate of reaction with sterically demanding electrophiles.
While primary anilines react with reagents like the tropylium (B1234903) ion to form Schiff bases, secondary amines like this compound cannot form a neutral imine. Instead, they would be expected to form a charged iminium species upon reaction with suitable electrophiles. chemicalbook.com
Investigation of Aromatic Reactivity and Substitution Patterns
The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution. This high reactivity is a result of the powerful electron-donating effects of both the N-ethylamino group and the three methoxy groups. chemimpex.comontosight.ai
Directing Effects: The N-ethylamino group is a strong activating group and an ortho, para-director. The three methoxy groups are also activating, ortho, para-directors. In this specific substitution pattern, the directing effects of all groups converge. The positions ortho to the powerful N-ethylamino group (C2 and C6) are the most electron-rich and sterically accessible sites for electrophilic attack. The C4 position is blocked by a methoxy group. Therefore, electrophilic substitution is strongly favored at the C2 and C6 positions.
Predicted Regioselectivity for Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Major Product(s) |
|---|---|---|
| Halogenation | Br2, Cl2 | 2-Bromo-N-ethyl-3,4,5-trimethoxyaniline and/or 2,6-Dibromo-N-ethyl-3,4,5-trimethoxyaniline |
| Nitration | HNO3/H2SO4 | N-Ethyl-2-nitro-3,4,5-trimethoxyaniline |
| Friedel-Crafts Acylation | RCOCl/AlCl3 | 2-Acyl-N-ethyl-3,4,5-trimethoxyaniline |
Due to the high activation of the ring, reactions often require mild conditions to prevent polysubstitution or unwanted side reactions.
Stability and Degradation Pathways in Various Chemical Environments
Like many aniline derivatives, this compound is susceptible to degradation under certain conditions. The electron-rich nature of the molecule makes it particularly prone to oxidation.
Oxidative Degradation: Exposure to air (oxygen) and light can lead to oxidation. This process often results in the formation of colored, complex polymeric materials, which is why many anilines darken over time upon storage. fishersci.com The secondary amine functionality can be oxidized, and the highly activated aromatic ring is also a target for oxidative processes. The compound is expected to be incompatible with strong oxidizing agents. fishersci.com
Reaction with Nitrous Acid: Secondary aromatic amines react with nitrous acid (formed from NaNO₂ and a strong acid) to yield N-nitrosoamines. This is a characteristic reaction that distinguishes them from primary anilines, which form diazonium salts under the same conditions. google.com The formation of a diazonium salt from the parent primary amine is a key step in its conversion to 3,4,5-trimethoxyphenol. google.com
Incompatibility: Based on data for the parent compound, this compound is likely incompatible with strong acids, acid anhydrides, acid chlorides, and chloroformates, as these can react exothermically with the amine functionality. fishersci.com
Applications in Medicinal Chemistry Research Chemical Design and Mechanism Focus
Design and Synthesis of Enzyme Inhibitors
The development of enzyme inhibitors is a cornerstone of modern drug discovery. The specific electronic and steric properties of N-Ethyl-3,4,5-trimethoxyaniline make it an attractive starting point for creating potent and selective inhibitors for various enzymatic targets.
Dihydrofolate reductase (DHFR) is a crucial enzyme in cellular metabolism, catalyzing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). nih.govresearchgate.net THF is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA. nih.gov Consequently, inhibiting DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for anticancer and antimicrobial drugs. nih.govresearchgate.net
While direct studies focusing exclusively on this compound as a DHFR inhibitor are not extensively documented in the provided research, the broader class of substituted anilines is frequently explored for this purpose. The design of DHFR inhibitors often involves creating molecules that mimic the structure of the natural substrate, folic acid, or that bind to other sites on the enzyme. The aniline (B41778) scaffold provides a versatile platform for adding various substituents that can interact with the amino acid residues within the DHFR active site. Research has focused on developing novel antifolates that can overcome resistance to existing drugs like methotrexate. nih.govnih.gov
The 3,4,5-trimethoxyphenyl moiety, a core component of the title compound, is a critical pharmacophoric group for a significant class of anticancer agents that inhibit tubulin polymerization. mdpi.com Tubulin is the protein subunit of microtubules, which are essential for cell division, intracellular transport, and maintaining cell structure. mdpi.com Inhibitors of tubulin polymerization disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death). mdpi.comnih.gov
Research has shown that compounds incorporating a 2-(3′,4′,5′-trimethoxyanilino) group are potent inhibitors of tubulin assembly. mdpi.com These molecules often act by binding to the colchicine (B1669291) site on tubulin, preventing the polymerization of tubulin dimers into microtubules. mdpi.commdpi.comnih.gov For instance, a series of 7-(3′,4′,5′-trimethoxyphenyl)- mdpi.commdpi.comnih.govtriazolo[1,5-a]pyrimidine derivatives were synthesized, where substitutions at the 2-position with different anilino groups were explored. mdpi.com The derivative featuring a p-ethylanilino group (a structural isomer of the target compound) showed significant antiproliferative activity. mdpi.com
| Compound ID | Anilino Substituent | HeLa IC₅₀ (nM) | Tubulin Polymerization IC₅₀ (µM) | Colchicine Binding Inhibition (%) |
| 3d | p-Toluidino | 30 | 0.45 | 72 |
| 3h | p-Ethylanilino | 160 | >10 | 18 |
| 3f | 3',4'-Dimethylanilino | 67 | 2.6 | 21 |
| CA-4 | (Reference) | 2.1 | 1.2 | 98 |
This table presents data on the biological activity of selected 2-anilino triazolopyrimidine derivatives, highlighting the impact of different substituents on the aniline ring. Data sourced from MDPI. mdpi.com
These findings underscore the importance of the anilino moiety in mediating the interaction with tubulin, where even small changes in substitution can significantly alter biological activity. mdpi.com
Scaffold Derivatization for Bioactive Molecule Development
The this compound structure serves as a valuable scaffold, or chemical template, for the synthesis of more complex bioactive molecules. In a strategy known as "scaffold hopping," medicinal chemists use a known active scaffold as a starting point to design and synthesize new molecular classes with potentially improved properties.
A clear example of this is the use of N-benzyl-3,4,5-trimethoxyaniline, a close analog of the title compound, to generate novel 5,6,7-trimethoxyflavan derivatives. nih.govresearchgate.net These flavan (B184786) derivatives were synthesized in four linear steps and evaluated for anticancer activity against lung cancer cell lines. nih.gov One of the lead compounds from this series demonstrated the ability to induce apoptosis and cause cell cycle arrest by modulating the Hippo signaling pathway, a critical pathway in cell proliferation. nih.govresearchgate.net This work exemplifies how the trimethoxyaniline core can be elaborated into entirely new heterocyclic systems, leading to the discovery of agents with novel mechanisms of action.
Structure-Activity Relationship (SAR) Studies in Chemical Series
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For chemical series derived from this compound, SAR studies focus on the roles of the N-alkyl group and the methoxy (B1213986) substitution pattern.
The length and nature of the alkyl group attached to the aniline nitrogen can have a profound effect on a molecule's pharmacological properties. While not studying the title compound directly, research on N-ethyl substituted cathinones provides a clear illustration of this principle. In that series, the potency of dopamine (B1211576) uptake inhibition was found to increase as the aliphatic side chain was elongated from methyl to propyl, but then decrease with further extension to butyl and pentyl. nih.gov
This "inverted U-shape" relationship is common in SAR studies and is often attributed to a combination of factors:
Receptor Fit: The optimal chain length achieves the best fit within the binding pocket of the target protein.
Lipophilicity: Increasing chain length generally increases lipophilicity, which can enhance membrane penetration but may also lead to non-specific binding or reduced solubility.
These principles are directly applicable to the design of derivatives of this compound, where modifying the ethyl group to other alkyl chains would be a standard strategy to optimize potency and selectivity for a given biological target.
The substitution pattern of the methoxy groups on the phenyl ring is a critical determinant of molecular function. The 3,4,5-trimethoxyphenyl arrangement is not arbitrary; it is a privileged pharmacophore found in numerous natural and synthetic bioactive compounds, including the potent tubulin inhibitors colchicine and combretastatin (B1194345) A-4. mdpi.com
Development of Novel Chemical Scaffolds for Drug Discovery Initiatives
The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore found in a variety of potent bioactive molecules, including the tubulin polymerization inhibitor combretastatin A-4. The strategic modification of the aniline nitrogen of 3,4,5-trimethoxyaniline (B125895), such as through N-ethylation to form this compound, provides a vector for chemical diversification and the generation of novel molecular scaffolds. This approach, often termed scaffold hopping, aims to create new chemical entities with improved pharmacological profiles by modifying a known active core.
One notable example of this strategy involves the use of a related analogue, N-benzyl-3,4,5-trimethoxyaniline, in the development of 5,6,7-trimethoxyflavan derivatives as potential anticancer agents. researchgate.netnih.gov In this research, the N-benzylaniline scaffold served as the foundational structure, which was then elaborated through a series of chemical transformations to yield a library of flavan derivatives. researchgate.net This highlights the utility of N-substituted 3,4,5-trimethoxyanilines as versatile intermediates in the synthesis of complex molecular architectures with potential therapeutic applications. The ethyl group in this compound, while smaller than a benzyl (B1604629) group, can similarly influence the conformational flexibility and lipophilicity of the resulting molecules, potentially leading to favorable interactions with biological targets.
The synthesis of derivatives based on the 3,4,5-trimethoxyaniline core has been explored for various therapeutic areas. For instance, the reaction of 3,4,5-trimethoxyaniline with other chemical moieties has led to the creation of compounds with antifungal and nematicidal activity. asianpubs.org Furthermore, the incorporation of the 3,4,5-trimethoxyphenyl moiety into pyrrolizine and quinazoline (B50416) scaffolds has yielded compounds with potent cytotoxic activity against cancer cell lines. nih.govnih.gov These examples underscore the broad potential of N-substituted 3,4,5-trimethoxyaniline derivatives, including the N-ethyl variant, in generating diverse chemical libraries for screening against a wide range of diseases.
A general synthetic route to such novel scaffolds might involve the initial synthesis of this compound, followed by its reaction with various electrophiles or its participation in multi-component reactions to build molecular complexity. The choice of reaction partners would be guided by the therapeutic target of interest and the desired pharmacological properties of the final compounds.
| Scaffold Type | Starting Material Analogue | Therapeutic Area | Reference |
| 5,6,7-Trimethoxyflavan | N-benzyl-3,4,5-trimethoxyaniline | Anticancer | researchgate.netnih.gov |
| Substituted Benzalanilines | 3,4,5-trimethoxybenzaldehyde and anilines | Antifungal, Nematicidal | asianpubs.org |
| 4-Aminoquinazoline | 6,7,8-trimethoxy-4-chloroquinazoline and aryl amines | Anticancer | nih.gov |
| Pyrrolizines | 3,4,5-trimethoxyphenyl moiety | Anticancer | nih.gov |
Ligand-Target Interactions via Molecular Docking Studies (e.g., Trypanothione (B104310) Reductase)
Trypanothione Reductase (TR) is a crucial enzyme for the survival of trypanosomatid parasites, such as Trypanosoma and Leishmania, which are responsible for diseases like Chagas disease and leishmaniasis. As this enzyme is absent in humans, it represents a prime target for the development of selective anti-parasitic drugs. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand the interactions between a ligand, such as a potential drug molecule, and its protein target.
While no specific molecular docking studies of this compound with Trypanothione Reductase have been published, we can hypothesize its potential binding mode based on the known structure of the enzyme's active site and docking studies with other inhibitors. The active site of TR is a deep cavity with distinct sub-pockets that accommodate the trypanothione substrate. Key amino acid residues within this site are known to form hydrogen bonds and hydrophobic interactions with inhibitors.
A hypothetical docking study of this compound into the TR active site would likely show the 3,4,5-trimethoxyphenyl ring occupying a hydrophobic pocket. The methoxy groups could form hydrogen bonds with nearby polar residues. The ethyl group on the aniline nitrogen would also be situated within a hydrophobic region, and its flexibility could allow for an optimal fit within the binding site. The aniline nitrogen itself could act as a hydrogen bond donor or acceptor, depending on its protonation state and the local environment.
For illustrative purposes, the table below presents data from a molecular docking study of a different inhibitor, mangiferin, with Leishmania infantum Trypanothione Reductase, to demonstrate the type of data generated in such studies. researchgate.net
| Parameter | Value |
| Ligand | Mangiferin |
| Target | Leishmania infantum Trypanothione Reductase |
| Binding Energy (kcal/mol) | -9.16 |
| RMSD | 1.98 Å |
| Interacting Residues | Phe-203, Glu-202, Asp-218, Pro-336, Tyr-221, Phe-270 |
This data is for a different compound and is provided for illustrative purposes only. researchgate.net
The rational design of novel TR inhibitors could involve using the this compound scaffold as a starting point. By computationally modeling modifications to this core structure, it may be possible to design new derivatives with enhanced binding affinity and selectivity for Trypanothione Reductase, ultimately leading to the development of new and effective treatments for trypanosomal diseases.
Future Directions and Emerging Research Areas
Development of Green Chemistry Methodologies for Synthesis
Traditional methods for synthesizing substituted anilines have often involved cumbersome and hazardous procedures. researchgate.netnih.gov The future of synthesizing N-Ethyl-3,4,5-trimethoxyaniline and its analogs is increasingly focused on the principles of green chemistry, aiming for methodologies that are not only efficient and scalable but also environmentally benign.
Research is moving towards catalyst- and additive-free reactions that proceed under mild conditions. beilstein-journals.org One promising approach involves the direct synthesis of anilines from readily available starting materials like cyclohexanones using systems such as Pd/C–ethylene (B1197577) under non-aerobic conditions. acs.org This method tolerates a variety of substituents and offers high yields for different substituted anilines. acs.org Another innovative and sustainable strategy utilizes isatoic anhydride-8-amide as a precursor to generate a range of substituted anilines through pH-sensitive cyclization chemistry. researchgate.netnih.gov This approach is notable for being inexpensive, rapid, and efficient at room temperature. researchgate.netnih.gov
Furthermore, novel synthetic routes are being explored, such as generating substituted anilines from benzyl (B1604629) azides, particularly for compounds with electron-withdrawing groups. chemrxiv.org The development of such methods for this compound would significantly reduce the environmental impact of its production by minimizing waste and avoiding harsh reagents. The table below summarizes some emerging green synthesis strategies applicable to aniline (B41778) derivatives.
| Green Synthesis Strategy | Key Features | Potential Advantages for this compound Synthesis | Reference |
|---|---|---|---|
| Pd/C–Ethylene System with Cyclohexanones | Non-aerobic conditions, uses ammonium (B1175870) acetate (B1210297) as a nitrogen source. | High yields, tolerance of various functional groups, direct synthesis from accessible starting materials. | acs.org |
| pH-Sensitive Cyclization of Isatoic Anhydride-8-amide | Inexpensive, simple, fast, efficient at room temperature, and scalable. | Avoids hazardous reagents and cumbersome procedures, enabling facile production. | researchgate.netnih.gov |
| Imine Condensation–Isoaromatization | Catalyst- and additive-free, proceeds under mild conditions. | Operational simplicity and potential for scale-up production. | beilstein-journals.org |
| Synthesis from Benzyl Azides | A unique method for anilines with specific electronic properties. | Offers an alternative pathway that may be more efficient for certain analog designs. | chemrxiv.org |
Exploration of Novel Biological Targets and Mechanistic Pathways
While the 3,4,5-trimethoxyphenyl moiety is well-known for its role in antimitotic agents that interact with tubulin, future research aims to uncover novel biological targets and elucidate the intricate mechanistic pathways of this compound analogs. nih.govnih.gov The structural versatility of the aniline scaffold allows for modifications that can shift or expand the biological activity profile. cresset-group.com
Recent studies on related trimethoxyphenyl-containing compounds have shown potent antiproliferative activity against a range of cancer cell lines, including lung, colon, breast, and leukemia. nih.govmdpi.com For instance, certain 7-anilino triazolopyrimidine derivatives, where the 3,4,5-trimethoxyanilino unit was replaced with other substituted anilines, displayed potent inhibition of tubulin polymerization and induced apoptosis through the mitochondrial pathway. nih.gov This suggests that while the trimethoxy substitution is important, it is not always essential, opening avenues to explore analogs of this compound with modified substitution patterns to target tubulin or other components of the cell cycle. nih.gov
Beyond cancer, there is potential for these analogs to target other cellular machinery. For example, derivatives of 1,3,4-oxadiazole (B1194373) incorporating a 3,4,5-trimethoxyaniline (B125895) moiety have been investigated for their antibacterial activity, with some showing enhanced efficacy against multidrug-resistant Staphylococcus aureus. researchgate.net The exploration of kinase inhibition is another promising frontier, as many kinase inhibitors feature aniline-like structures. nih.govresearchgate.net The table below highlights some of the biological activities and targets of trimethoxyaniline derivatives that warrant further investigation for this compound analogs.
| Compound Class/Derivative | Biological Activity | Investigated Target/Pathway | Reference |
|---|---|---|---|
| 7-Anilino Triazolopyrimidines | Antiproliferative, Antimitotic | Tubulin polymerization, G2/M cell cycle arrest, mitochondrial apoptosis pathway. | nih.gov |
| Trimethoxyphenyl-based Triazinones | Cytotoxic | Tubulin inhibition in HepG2 cells, apoptosis induction. | nih.gov |
| 1,3,4-Oxadiazole Derivatives with 3,4,5-Trimethoxyaniline | Antibacterial | Initially presumed to be Lipoteichoic acid synthase (LtaS), but studies showed independence from this target. | researchgate.net |
| Betulonic Acid Derivatives with Triazole Fragments | Antimicrobial | Broad activity against Gram-positive and Gram-negative bacteria. | mdpi.com |
| 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidines | Antiproliferative, Cytostatic | High probability of targeting kinase receptors. | nih.gov |
Advanced High-Throughput Synthesis and Screening for this compound Analogs
To efficiently explore the vast chemical space of this compound analogs, advanced high-throughput synthesis and screening (HTS) methodologies are becoming indispensable. These technologies allow for the rapid generation and evaluation of large libraries of compounds, accelerating the identification of lead candidates with desired biological activities.
Microdroplet-assisted reaction technology is an emerging platform that can significantly accelerate the synthesis of compound libraries. nih.gov This approach can complete reactions in milliseconds with high conversion rates, often without the need for a catalyst. nih.gov When coupled with mass spectrometry for detection, it enables the high-throughput screening of optimal reaction conditions, such as solvent, temperature, and reagent ratios. nih.gov Applying this to the synthesis of this compound analogs would facilitate the rapid creation of a diverse set of derivatives for biological testing.
Once synthesized, these compound libraries can be subjected to HTS assays to evaluate their effects on various biological targets. For example, screening for antiproliferative activity against a panel of cancer cell lines, as is done by the National Cancer Institute's NCI-60 screen, can quickly identify promising compounds. nih.gov Furthermore, specific assays can be designed to screen for the inhibition of particular enzymes, such as kinases or tubulin polymerization. The integration of high-throughput synthesis and screening creates a powerful engine for drug discovery, enabling a more comprehensive exploration of the structure-activity relationships of this compound derivatives.
| High-Throughput Technology | Application in Drug Discovery | Potential for this compound Research | Reference |
|---|---|---|---|
| Microdroplet-Assisted Synthesis | Rapid synthesis of compound libraries with minimal reagent use. | Fast generation of a diverse library of analogs for screening. | nih.gov |
| High-Throughput Screening (HTS) Assays | Automated testing of large numbers of compounds for biological activity. | Efficiently identify analogs with desired activities (e.g., anticancer, antimicrobial). | nih.gov |
| Coupled Synthesis and Screening | Seamless integration of compound creation and biological evaluation. | Accelerates the entire discovery pipeline from synthesis to hit identification. | nih.gov |
Computational-Aided Drug Design and Molecular Modeling for Derivative Optimization
Computational-aided drug design (CADD) and molecular modeling are powerful tools for optimizing the pharmacological properties of lead compounds. mdpi.comnih.gov These in silico methods allow for the rational design of derivatives with improved efficacy, selectivity, and pharmacokinetic profiles, thereby reducing the time and cost associated with experimental studies. cresset-group.com
For this compound, quantum chemical modeling, such as Density Functional Theory (DFT), can be used to investigate the electronic properties of the molecule and its analogs. researchgate.net This can help in understanding how different substituents affect the reactivity and interaction of the aniline nitrogen. Molecular dynamics (MD) simulations can provide insights into the behavior of these compounds in a biological environment, such as their binding to a target protein. mdpi.com
By creating a computational model of a biological target, such as a kinase or the colchicine (B1669291) binding site of tubulin, researchers can perform virtual screening of this compound derivatives. nih.gov This involves docking the virtual compounds into the binding site of the target and predicting their binding affinity. This process helps in prioritizing which derivatives to synthesize and test experimentally. Furthermore, CADD can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of the designed compounds, helping to identify candidates with favorable drug-like characteristics. nih.gov
| Computational Method | Application in Derivative Optimization | Relevance for this compound | Reference |
|---|---|---|---|
| Quantum Chemical Modeling (e.g., DFT) | Analyzes electronic properties and reactivity. | Understanding the influence of substituents on the aniline core. | researchgate.net |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a receptor. | Virtual screening of analogs against targets like tubulin or kinases. | nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Assessing the stability of the ligand-receptor complex. | mdpi.com |
| ADME-Tox Prediction | In silico prediction of pharmacokinetic and toxicity profiles. | Early identification of derivatives with better drug-like properties. | nih.gov |
Q & A
Q. What are the optimized synthetic routes for N-Ethyl-3,4,5-trimethoxyaniline, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via a two-step process:
Reduction of nitro precursors : Start with 3,4,5-trimethoxynitrobenzene. Catalytic hydrogenation using Raney nickel in ethanol achieves >95% yield (superior to iron powder due to fewer byproducts) .
N-Ethylation : React the resulting 3,4,5-trimethoxyaniline with ethylating agents (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile. Temperature control (60–80°C) minimizes over-alkylation .
- Critical Parameters : Solvent choice (DMF or dichloromethane), catalyst type (Lewis acids), and reaction time (24–48 hours) significantly affect purity.
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H NMR confirms ethyl group integration (δ 1.2–1.4 ppm for CH₃, δ 3.2–3.5 ppm for CH₂) and methoxy substituents (δ 3.7–3.9 ppm).
- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (C₁₁H₁₇NO₃, [M+H]⁺ = 224.1281).
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) detects impurities (<2%) .
Q. What are the key physicochemical properties of this compound relevant to solubility and stability?
- Methodological Answer :
- LogP : ~2.1 (predicted via computational tools like ChemAxon), indicating moderate lipophilicity.
- Solubility : Poor in water (<0.1 mg/mL); use DMSO or ethanol for in vitro assays.
- Stability : Stable at −20°C for ≥5 years in anhydrous conditions. Avoid prolonged exposure to light/air to prevent oxidation .
Q. What role does this compound play as an intermediate in organic synthesis?
- Methodological Answer : It serves as a precursor for:
- Anticancer agents : Coupling with thiazole or benzimidazole moieties via EDCI/HOBt-mediated amidation (e.g., SMART analogues in Scheme 1–3) .
- Fluorinated derivatives : Bromination at the ortho position enables Suzuki-Miyaura cross-coupling for radiolabeling .
Q. How are common impurities in this compound identified and quantified?
- Methodological Answer :
- Byproduct detection : LC-MS identifies N,N-diethylated impurities (e.g., via over-alkylation).
- Quantitative analysis : Use calibration curves with internal standards (e.g., deuterated analogs) in GC-MS or HPLC .
Advanced Research Questions
Q. How does N-ethyl substitution impact bioactivity compared to N-benzyl or N-methyl analogues?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The ethyl group balances lipophilicity and steric bulk, enhancing membrane permeability vs. N-methyl (too polar) and N-benzyl (too bulky).
- Case Study : In tubulin inhibitors, N-ethyl derivatives show 3× higher IC₅₀ than N-benzyl analogues in MCF-7 cells due to optimized hydrophobic interactions .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Dose-response curves : Validate activity across multiple cell lines (e.g., HepG2 vs. A549) to rule out cell-specific effects.
- Target engagement assays : Use surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding to tubulin or kinases .
Q. How can computational modeling predict the binding mode of this compound derivatives with tubulin?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions at the colchicine-binding site. Key residues: β-tubulin Lys254 and Asn258.
- MD simulations : AMBER or GROMACS assess stability of ligand-protein complexes over 100 ns. Metrics: RMSD (<2 Å) and hydrogen bond occupancy .
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
- Methodological Answer :
Q. How do electronic effects of methoxy substituents influence the reactivity of this compound in electrophilic substitutions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
